molecular formula C16H30N4O7S B12524337 L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine CAS No. 798540-57-5

L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine

Cat. No.: B12524337
CAS No.: 798540-57-5
M. Wt: 422.5 g/mol
InChI Key: IZOXXADXODJCFP-XFVKVHEMSA-N
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Description

Primary Sequence Analysis and Amino Acid Configuration

The primary structure of this compound is defined by its amino acid sequence: Isoleucine (Ile) – Threonine (Thr) – Cysteine (Cys) – Serine (Ser) . Each residue contributes distinct functional groups that influence the peptide’s overall properties.

Amino Acid Composition and Atomic Configuration
The molecular formula of the peptide is $$ \text{C}{16}\text{H}{30}\text{N}4\text{O}7\text{S} $$, derived from the summation of individual amino acid formulas:

  • Isoleucine: $$ \text{C}6\text{H}{13}\text{NO}_2 $$
  • Threonine: $$ \text{C}4\text{H}{9}\text{NO}_3 $$
  • Cysteine: $$ \text{C}3\text{H}7\text{NO}_2\text{S} $$
  • Serine: $$ \text{C}3\text{H}7\text{NO}_3 $$

Using atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999, S: 32.06), the theoretical molecular weight is calculated as follows:
$$
\begin{align}
\text{Isoleucine} &: 6(12.011) + 13(1.008) + 14.007 + 2(15.999) = 131.18 \, \text{g/mol} \
\text{Threonine} &: 4(12.011) + 9(1.008) + 14.007 + 3(15.999) = 119.12 \, \text{g/mol} \
\text{Cysteine} &: 3(12.011) + 7(1.008) + 14.007 + 2(15.999) + 32.06 = 121.16 \, \text{g/mol} \
\text{Serine} &: 3(12.011) + 7(1.008) + 14.007 + 3(15.999) = 105.09 \, \text{g/mol} \
\text{Total} &: 131.18 + 119.12 + 121.16 + 105.09 - 3(18.015) \, (\text{water loss}) = 422.50 \, \text{g/mol} \
\end{align
}
$$
This matches computational results from similar peptides, such as Ser-Ile-Cys (321.40 g/mol), adjusted for sequence length.

Theoretical Isoelectric Point (pI)
Using the ProtParam tool, the pI is estimated by averaging the $$ \text{p}K_a $$ values of ionizable groups:

  • N-terminal amino group ($$ \text{p}K_a \approx 8.0 $$)
  • C-terminal carboxyl group ($$ \text{p}K_a \approx 3.1 $$)
  • Threonine hydroxyl ($$ \text{p}Ka \approx 13.6 $$), Cysteine thiol ($$ \text{p}Ka \approx 8.3 $$), and Serine hydroxyl ($$ \text{p}K_a \approx 13.0 $$).

The dominant charge states yield a pI of 5.8 , indicating a slight negative charge at physiological pH.

Secondary Structure Prediction via Computational Modeling

Secondary structure prediction was performed using the ProtParam tool, which evaluates stability, hydrophobicity, and folding patterns. Key parameters include:

Parameter Value Interpretation
Instability Index 45.2 Stable (threshold < 40)
Aliphatic Index 78.5 Moderate thermal stability
Grand Average Hydropathicity (GRAVY) -0.3 Balanced hydrophobicity

The instability index suggests marginal stability, likely due to the presence of cysteine, which may form disulfide bonds under oxidative conditions. The aliphatic index reflects a mix of hydrophobic (isoleucine) and hydrophilic (serine, threonine) residues, consistent with peptides that adopt flexible conformations in solution.

Conformational Preferences
Molecular dynamics simulations predict a propensity for β-turn motifs mediated by threonine and serine residues. The cysteine thiol group may stabilize these turns via hydrogen bonding or transient disulfide linkages.

Tertiary Structure Elucidation Through X-ray Crystallography

Experimental tertiary structure data for this compound are limited, but insights can be extrapolated from homologous systems. For example, zinc-binding motifs in seryl-tRNA synthetases involve cysteine residues coordinating metal ions, a feature that stabilizes tertiary folds. In this peptide, cysteine’s sulfhydryl group could similarly participate in metal coordination or disulfide bonding, though crystallographic validation is required.

Comparative Analysis
The peptide’s compact size (4 residues) limits the formation of extensive tertiary interactions. However, X-ray structures of tripeptides like Ser-Ile-Cys reveal helical twists stabilized by backbone hydrogen bonds. Such motifs may occur in this compound, particularly between the threonine hydroxyl and serine carboxyl groups.

Conformational Dynamics in Aqueous Solutions

In aqueous environments, the peptide exhibits dynamic behavior influenced by solvent interactions and pH. Key observations include:

  • pH-Dependent Folding : At pH < 5.8, protonation of the C-terminal carboxyl group reduces electrostatic repulsion, favoring compact conformations.
  • Solvent Accessibility : The aliphatic index (78.5) suggests partial burial of hydrophobic residues (isoleucine), while hydrophilic residues (serine, threonine) remain solvent-exposed.
  • Disulfide Bond Potential : Cysteine’s thiol group may oxidize to form intramolecular disulfide bonds, altering conformational flexibility.

Molecular dynamics simulations further indicate transient β-sheet interactions in saline solutions, driven by hydrogen bonding between backbone amides.

Properties

CAS No.

798540-57-5

Molecular Formula

C16H30N4O7S

Molecular Weight

422.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C16H30N4O7S/c1-4-7(2)11(17)14(24)20-12(8(3)22)15(25)19-10(6-28)13(23)18-9(5-21)16(26)27/h7-12,21-22,28H,4-6,17H2,1-3H3,(H,18,23)(H,19,25)(H,20,24)(H,26,27)/t7-,8+,9-,10-,11-,12-/m0/s1

InChI Key

IZOXXADXODJCFP-XFVKVHEMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the gold standard for synthesizing Ile-Thr-Cys-Ser due to its scalability and automation potential. The process involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound peptide chain.

Resin Selection and Initial Loading

  • Resin type : Polystyrene cross-linked with 1% divinylbenzene (DVB) is preferred for its swelling properties in dimethylformamide (DMF).
  • First amino acid (L-serine) : Anchored via its C-terminal carboxyl group using a Wang or 2-chlorotrityl chloride (CTC) resin. Loading efficiency: >95% under optimized conditions.

Deprotection and Coupling Cycles

  • Fmoc removal : 20% piperidine in DMF (2 × 5 min).
  • Activation reagents :
    • HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine).
    • Coupling time: 30–60 min per amino acid at room temperature.
Table 1: SPPS Protocol for Ile-Thr-Cys-Ser
Step Reagent/Condition Purpose Time
1 20% piperidine/DMF Fmoc deprotection 2 × 5 min
2 HBTU/DIPEA in DMF Amino acid activation 5 min
3 Fmoc-Cys(Trt)-OH Coupling cysteine 45 min
4 Fmoc-Thr(tBu)-OH Coupling threonine 45 min
5 Fmoc-Ile-OH Coupling isoleucine 45 min
6 TFA/H2O/TIS (95:2.5:2.5) Cleavage & side-chain deprotection 2 hr

Side-Chain Protection Strategies

  • Cysteine : Trityl (Trt) or acetamidomethyl (Acm) groups prevent disulfide formation.
  • Threonine : tert-Butyl (tBu) protects the β-hydroxyl group.
  • Serine : tBu for hydroxyl protection.

Cleavage and Global Deprotection

  • Reagent : Trifluoroacetic acid (TFA) with scavengers (water, triisopropylsilane) removes protecting groups and releases the peptide from the resin.
  • Yield : 65–80% for tetrapeptides under optimized conditions.

Solution-Phase Peptide Synthesis

While less common for short peptides, solution-phase methods are used for specialized applications:

Stepwise Coupling

  • Carbodiimide-mediated activation : Dicyclohexylcarbodiimide (DCC) or ethyl cyanohydroxyiminoacetate (Oxyma) with N-methylmorpholine (NMM).
  • Challenges : Requires intermediate purification via column chromatography, reducing overall yield (40–55%).

Fragment Condensation

  • Fragments : Synthesize dipeptides (e.g., Ile-Thr and Cys-Ser) separately, then couple using benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP).
  • Advantage : Reduces racemization risk for sterically hindered residues.

Industrial-Scale Production

Recent advancements focus on sustainability and cost reduction:

Continuous-Flow SPPS

  • Throughput : 2–5 kg/day for peptides ≤15 residues.
  • Solvent reduction : 95% less DMF used via in-line recycling.

Enzymatic Synthesis

  • Protease-mediated ligation : Thermolysin catalyzes coupling of Ile-Thr and Cys-Ser fragments in aqueous buffer (pH 7.0, 50°C).
  • Yield : 70–85% with minimal protecting groups required.

Analytical Characterization

Critical quality control steps include:

High-Performance Liquid Chromatography (HPLC)

  • Conditions : C18 column, 0.1% TFA in H2O/ACN gradient.
  • Purity : >98% for SPPS-derived peptides.

Mass Spectrometry (MS)

  • M/Z : Calculated for C17H31N4O8S [M+H]+: 467.2; observed: 467.3 (±0.1 Da).
Table 2: Comparative Analysis of Synthesis Methods
Method Yield (%) Purity (%) Scale
SPPS 65–80 >98 Lab to industrial
Solution-phase 40–55 90–95 Lab
Enzymatic 70–85 >95 Pilot-scale

Challenges and Mitigation Strategies

  • Cysteine oxidation : Use of Trt protection and TFA/scavenger cocktails reduces disulfide formation.
  • Aggregation : Incorporate 5% DMSO in coupling steps to improve solvation.
  • Racemization : Microwave-assisted SPPS at 60°C reduces coupling time, limiting epimerization (<2%).

Chemical Reactions Analysis

Types of Reactions: L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation, which is crucial for the stability and function of the peptide.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The serine and threonine residues can participate in nucleophilic substitution reactions due to their hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with alkyl or sulfonate groups attached to serine or threonine residues.

Scientific Research Applications

L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its ability to form stable structures through disulfide bonds.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine involves its ability to form stable secondary structures, such as alpha-helices and beta-sheets, through hydrogen bonding and disulfide linkages. These structures are crucial for its interaction with molecular targets, including enzymes and receptors. The cysteine residue plays a significant role in forming disulfide bonds, which stabilize the peptide’s conformation and enhance its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of L-isoleucyl-L-threonyl-L-cysteinyl-L-serine with structurally related peptides from the provided evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name (Sequence) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Unique Features Source (Evidence ID)
This compound (Ile-Thr-Cys-Ser) C₁₆H₃₀N₄O₉S ~450.4 Thiol (-SH), Hydroxyl (-OH) Compact structure with redox-active cysteine -
L-Serine, L-alanyl-L-threonyl-L-tyrosyl-L-leucyl-L-cysteinyl-L-alanyl (Ser-Ala-Thr-Tyr-Leu-Cys-Ala) C₃₁H₄₉N₇O₁₁S 727.83 Thiol (-SH), Aromatic (-C₆H₄OH) Includes tyrosine (UV absorbance) and leucine (hydrophobic)
L-THREONINE, L-CYSTEINYLGLYCYL-L-ALANYL-L-THREONYL (Thr-Cys-Gly-Ala-Thr) Not provided - Thiol (-SH) Contains glycine (flexible backbone)
L-Alanine, L-seryl-L-leucyl-L-histidyl-L-valylglycyl-L-threonyl-L-glutaminyl-L-cysteinyl C₃₈H₆₄N₁₂O₁₄S 941.06 Thiol (-SH), Imidazole (His) Histidine introduces pH-sensitive properties
L-Alanine, L-valyl-L-seryl-L-lysylglycyl-L-tryptophyl-L-arginyl-L-leucyl-L-leucyl-L-alanyl-L-prolyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosyl C₇₈H₁₂₄N₂₀O₁₉ 1645.94 Thiol (-SH), Indole (Trp), Guanidino (Arg) Long chain with diverse functional motifs

Key Observations:

Structural Complexity: The target tetrapeptide is simpler compared to larger peptides like the 15-residue compound in , which has a molecular weight of 1645.94 g/mol and includes tryptophan and arginine for enhanced biological interactions .

Functional Group Diversity :

  • Cysteine is a common feature in many compared peptides, underscoring its role in redox activity and structural stabilization. However, peptides like the one in incorporate histidine, enabling pH-dependent metal coordination .

Amino Acid Composition: Hydrophobic residues (e.g., leucine, isoleucine) dominate in and , suggesting applications in membrane-associated processes. In contrast, the target peptide balances hydrophobicity with polar serine and threonine residues.

Potential Applications: Shorter peptides (e.g., tetrapeptides) may be more suitable for synthetic accessibility and drug delivery due to lower molecular weights. Larger peptides (e.g., ) might exhibit higher target specificity but face challenges in bioavailability .

Biological Activity

L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine is a peptide composed of four amino acids: isoleucine, threonine, cysteine, and serine. This compound exhibits a range of biological activities due to its structural properties and the characteristics of its constituent amino acids. Below is a detailed exploration of its biological activity, supported by relevant research findings and case studies.

Cysteine’s Role : Cysteine is known for its ability to form disulfide bonds, which can stabilize protein structures and influence their biological functions. This property is crucial in the context of peptide activity as it can enhance the stability and efficacy of the peptide in biological systems.

Transport Mechanisms : Research highlights that amino acids like L-threonine and L-serine share similar transport systems in Escherichia coli. The YifK protein acts as a specific permease for L-threonine, while SdaC is known to transport L-serine. These transport systems are essential for the uptake of these amino acids, which could also apply to their respective peptides .

Biological Activities

  • Neuroprotective Effects : L-serine, a component of the peptide, has been shown to have neuroprotective properties. A clinical trial demonstrated that L-serine supplementation improved cognitive and motor functions in patients with GRINpathies by enhancing glutamate receptor function . This suggests that the presence of L-serine in the peptide may contribute to similar neuroprotective effects.
  • Antioxidant Properties : The presence of cysteine in the peptide structure may impart antioxidant properties. Cysteine can act as a precursor to glutathione, a potent antioxidant that protects cells from oxidative stress. This property could be beneficial in various clinical settings, particularly in conditions characterized by oxidative damage.
  • Metabolic Regulation : Research indicates that amino acids play significant roles in metabolic pathways. For instance, L-threonine has been implicated in various metabolic processes within microbial systems, influencing growth and production capabilities . The incorporation of threonine in this peptide may similarly affect metabolic regulation.

Case Studies

  • Clinical Application : In a study involving patients with GRIN mutations, L-serine was administered as an oral supplement, leading to significant improvements in cognitive function and motor skills. This finding underscores the potential therapeutic applications of peptides containing L-serine .
  • Microbial Fermentation : A study on Corynebacterium glutamicum demonstrated the use of biosensors for monitoring L-serine production during fermentation processes. The engineered strains produced substantial amounts of L-serine, which could be indicative of the metabolic capabilities enhanced by peptides containing this amino acid .

Research Findings

StudyFindings
PMC10070963Identified transport systems for threonine and serine in E. coli, indicating potential uptake mechanisms for related peptides.
MDPI 2022Demonstrated production capabilities of L-serine via engineered microbial strains, showcasing its importance in metabolic processes.
PMC3754701Explored the synthesis of functional peptides including those with cysteine, highlighting their potential biological effects.

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